molecular formula C24H20BrNO2 B11568664 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11568664
M. Wt: 434.3 g/mol
InChI Key: KLPAXEHHVNCDBM-OFEBPVCBSA-N
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Description

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound that belongs to the class of imines and esters. This compound is characterized by the presence of a bromophenyl group and a dimethylphenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. One common method includes the condensation of 2,5-dimethylbenzaldehyde with 4-bromoacetophenone in the presence of a base such as sodium hydroxide to form the intermediate imine. This intermediate is then reacted with phenylacetic acid under esterification conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with potential biological activities.

    Biology: Studied for its potential as an antimicrobial or anticancer agent due to its unique chemical structure.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate
  • 4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-iodophenyl)prop-2-enoate

Uniqueness

4-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activities. Compared to its analogs with different halogen substituents, the bromine atom may influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

[4-[(2,5-dimethylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C24H20BrNO2/c1-17-3-4-18(2)23(15-17)26-16-20-7-12-22(13-8-20)28-24(27)14-9-19-5-10-21(25)11-6-19/h3-16H,1-2H3/b14-9+,26-16?

InChI Key

KLPAXEHHVNCDBM-OFEBPVCBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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